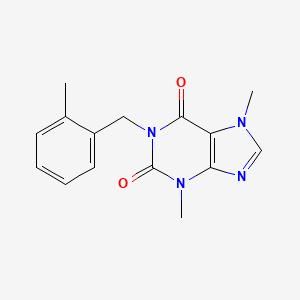

3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione" is a derivative of purine, a heterocyclic aromatic organic compound. Purines are key components of nucleic acids and play critical roles in genetics and metabolism. This specific derivative's modifications suggest potential for varied biological activities, but our focus will be on its synthesis, structure, and chemical properties.

Synthesis Analysis

Synthesis of purine derivatives like "this compound" often involves multi-step chemical reactions. The synthesis can start from purine bases, followed by selective alkylation and benzyl group introduction. For example, carboxybenzyl-substituted purine diones are synthesized through N-alkylation and subsequent functional group transformations, showcasing the complexity and versatility of purine chemistry (Mo et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their chemical and biological functionalities. Studies on similar compounds, such as 8-substituted purines, reveal that specific substituents at the purine ring can significantly affect the molecule's overall properties and reactivity. The structure-activity relationships indicate that even minor changes in the molecular structure can lead to significant differences in biological activity and chemical behavior (Kelley et al., 1989).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, demonstrating their reactivity and versatility as chemical entities. For instance, thietanyl protection is employed in the synthesis of certain purine diones to prevent undesired reactions, illustrating the strategic use of protecting groups in complex organic syntheses (Khaliullin et al., 2020).

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis of Coumarin-Purine Derivatives

A study by Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, exhibiting significant in vitro antioxidant activity and DNA cleavage potential. This highlights the compound's relevance in therapeutic research, particularly in oxidative stress-related conditions and genetic research (Mangasuli, Hosamani, & Managutti, 2019).

Interactions in Pharmaceutically Relevant Polymorphs

Latosińska et al. (2014) investigated the structure and intermolecular interactions of methylxanthines, including caffeine and its metabolites, through experimental and computational studies. Their research provided insights into the pharmacological effects and potential therapeutic applications of these compounds, elucidating the importance of hydrogen bonding and π···π stacking interactions (Latosińska et al., 2014).

Synthesis and Antirhinovirus Activity

Kelley, Linn, & Selway (1989) explored the synthesis and structure-activity relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, identifying compounds with potent antirhinovirus activity. This demonstrates the compound's potential in antiviral research and therapy (Kelley, Linn, & Selway, 1989).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A study by Mo et al. (2015) synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors, showcasing moderate to good inhibitory activities. This suggests the compound's application in diabetes research, particularly in enhancing incretin hormone activity to regulate blood glucose levels (Mo et al., 2015).

Eigenschaften

IUPAC Name |

3,7-dimethyl-1-[(2-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-10-6-4-5-7-11(10)8-19-14(20)12-13(16-9-17(12)2)18(3)15(19)21/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIIPMJLBAMHCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)